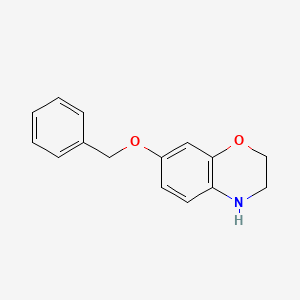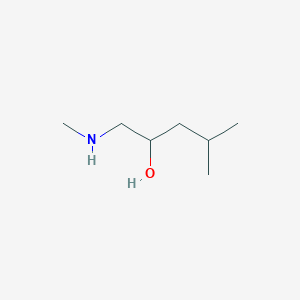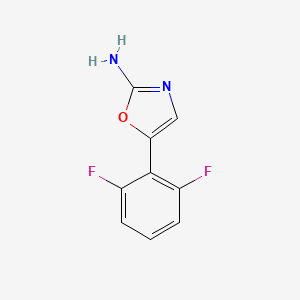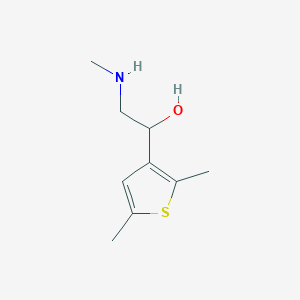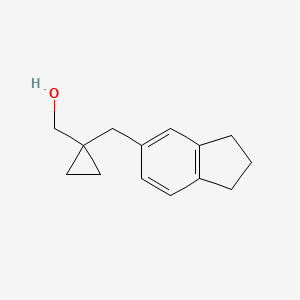![molecular formula C12H20O B15322857 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H20O . It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique spatial arrangement. This compound is of interest in various fields of research, including synthetic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane structure is introduced via a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly those with rigid bicyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific spatial configurations.
Industry:
Materials Science: The rigidity and stability of the bicyclo[2.2.1]heptane structure make this compound useful in the development of new materials with desirable mechanical properties.
Mécanisme D'action
The mechanism of action of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptane-2-methanol
- 2-Norbornanemethanol
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
Comparison:
- Structural Uniqueness: (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties.
- Reactivity: The combination of these two structural motifs results in unique reactivity patterns, making it a valuable compound for synthetic and mechanistic studies.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11,13H,1-8H2 |
Clé InChI |
MULMEIGHVXCWKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CC3(CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




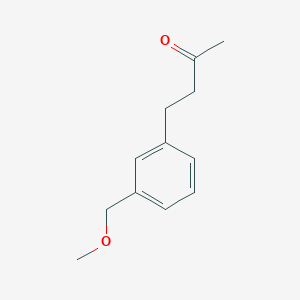

![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
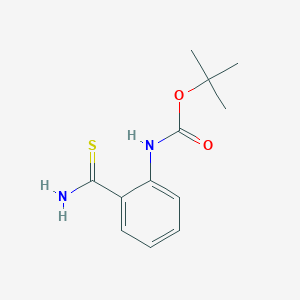

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
